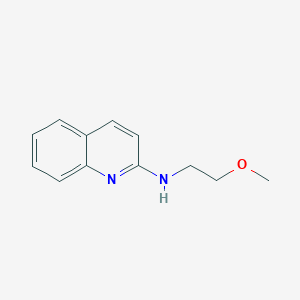
N-(cyclohexylmethyl)-4-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(cyclohexylmethyl)-4-methylaniline is an organic compound with the chemical formula C14H21N. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a cyclohexylmethyl group, and the hydrogen atom on the benzene ring is replaced by a methyl group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
N-(cyclohexylmethyl)-4-methylaniline can be synthesized through several methods. One common synthetic route involves the reaction of 4-methylaniline with cyclohexylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the catalytic hydrogenation of 4-methylbenzonitrile in the presence of cyclohexylmethylamine. This process is carried out under high pressure and temperature conditions, using a catalyst such as palladium on carbon. The resulting product is then purified through distillation or other separation techniques.
化学反应分析
Types of Reactions
N-(cyclohexylmethyl)-4-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form cyclohexylmethyl-4-methylaniline.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation are commonly used.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Cyclohexylmethyl-4-methylaniline.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
N-(cyclohexylmethyl)-4-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N-(cyclohexylmethyl)-4-methylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
N-(cyclohexylmethyl)aniline: Similar structure but lacks the methyl group on the benzene ring.
N-(cyclohexylmethyl)-2-methylaniline: Similar structure but with the methyl group at a different position on the benzene ring.
N-(cyclohexylmethyl)-4-chloroaniline: Similar structure but with a chlorine atom instead of a methyl group on the benzene ring.
Uniqueness
N-(cyclohexylmethyl)-4-methylaniline is unique due to the presence of both the cyclohexylmethyl group and the methyl group on the benzene ring. This unique structure imparts specific chemical and physical properties, making it suitable for various applications in research and industry.
属性
分子式 |
C14H21N |
|---|---|
分子量 |
203.32 g/mol |
IUPAC 名称 |
N-(cyclohexylmethyl)-4-methylaniline |
InChI |
InChI=1S/C14H21N/c1-12-7-9-14(10-8-12)15-11-13-5-3-2-4-6-13/h7-10,13,15H,2-6,11H2,1H3 |
InChI 键 |
AOEDNBPLKPPFTR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NCC2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


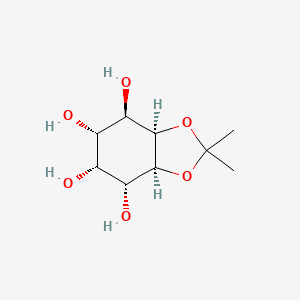
![2-[3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B14115613.png)
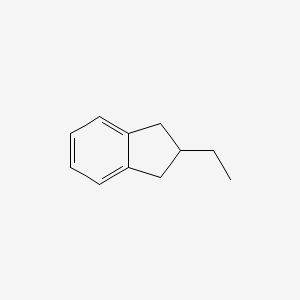
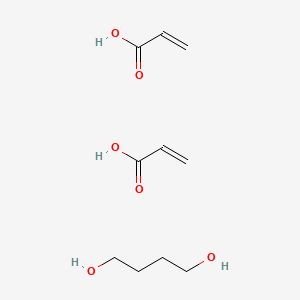
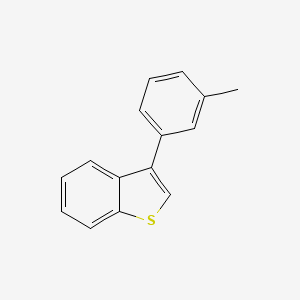
![N-[3-(1H-Imidazol-1-yl)propyl]-2-pyridinamine](/img/structure/B14115653.png)
![4,4,5,5-Tetramethyl-2-(naphtho[2,3-b]benzofuran-2-yl)-1,3,2-dioxaborolane](/img/structure/B14115662.png)
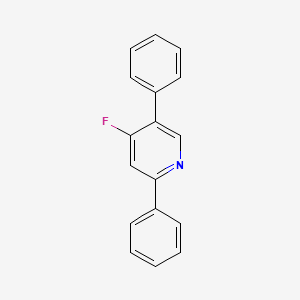
![CarbaMic acid, N-[(1R)-1-(3-chlorophenyl)-2-[[(1R)-1-(4-Methoxyphenyl)ethyl]aMino]-2-oxoethyl]-, 1,1-diMethylethyl ester](/img/structure/B14115665.png)

![2-((1E,3E)-4-(4-(dimethylamino)phenyl)buta-1,3-dien-1-yl)-3-ethylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B14115672.png)
![3'-Methoxy-5-methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14115677.png)

